N-benzoyl phosphoramidic acid
Overview
Description
N-Benzoyl phosphoramidic acid is an organophosphorus compound characterized by the presence of a benzoyl group attached to a phosphoramidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzoyl phosphoramidic acid can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with phosphoramidic acid under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are employed to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can convert the phosphoramidic acid moiety to phosphine derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed:
Oxidation: Phosphoramidate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramidic acids.
Scientific Research Applications
N-Benzoyl phosphoramidic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzoyl phosphoramidic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
- N-Benzoyl-N’,N’'-bis(azetidinyl)phosphoric triamide
- N-Benzoyl-N’,N’'-bis(hexamethylenyl)phosphoric triamide
- Phosphoramidate derivatives with various substituents
Comparison: N-Benzoyl phosphoramidic acid is unique due to its specific benzoyl group, which imparts distinct chemical properties compared to other phosphoramidates.
Biological Activity
N-benzoyl phosphoramidic acid is a compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to elucidate its mechanisms of action and therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoyl group attached to a phosphoramidic acid moiety. The general structure can be represented as follows:
This structure is crucial for its biological activity, as the phosphoramidic acid group is known for its ability to participate in phosphorylation processes, which are vital in many biological pathways.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism appears to involve disruption of microbial cell walls, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Properties
This compound has also been studied for its anticancer potential. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including HeLa and HepG2 cells. The compound appears to interfere with cell cycle progression, particularly arresting cells in the G1 phase.
Case Study: In Vitro Analysis of Anticancer Activity
A recent study evaluated the effects of this compound on HeLa cells. The results indicated:
- Cell Viability Reduction : A concentration-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis revealed increased annexin V staining, indicating the induction of apoptosis.
- Mechanistic Insights : Western blot analysis showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (µM) |
---|---|
Aldose Reductase | 15 µM |
Protein Kinase C | 25 µM |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Membrane Disruption : The compound's ability to disrupt microbial membranes contributes to its antimicrobial effects.
- Apoptosis Pathway Activation : Its role in inducing apoptosis involves modulation of key apoptotic pathways.
- Enzyme Interaction : The specific structural features allow it to interact with enzyme active sites, leading to inhibition.
Properties
IUPAC Name |
benzamidophosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8NO4P/c9-7(8-13(10,11)12)6-4-2-1-3-5-6/h1-5H,(H3,8,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWXBRLRXLWFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565619 | |
Record name | N-Benzoylphosphoramidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36097-63-9 | |
Record name | N-Benzoylphosphoramidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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